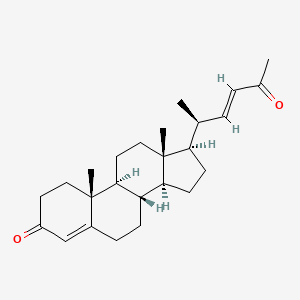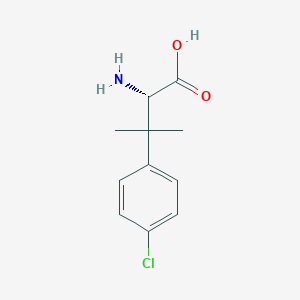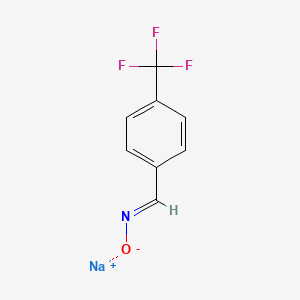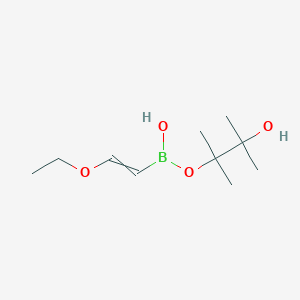
(E)-3-hydroxy-2,3-dimethylbutan-2-yl hydrogen 2-ethoxyvinylboronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-hydroxy-2,3-dimethylbutan-2-yl hydrogen 2-ethoxyvinylboronate is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both hydroxyl and boronate functional groups, which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-hydroxy-2,3-dimethylbutan-2-yl hydrogen 2-ethoxyvinylboronate typically involves the reaction of 2-ethoxyvinylboronic acid with (E)-3-hydroxy-2,3-dimethylbutan-2-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the boronate ester. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-hydroxy-2,3-dimethylbutan-2-yl hydrogen 2-ethoxyvinylboronate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The boronate group can be reduced to form boronic acids or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, boronic acids, and substituted derivatives of the original compound. These products can be further utilized in various chemical syntheses and applications.
Scientific Research Applications
(E)-3-hydroxy-2,3-dimethylbutan-2-yl hydrogen 2-ethoxyvinylboronate has several scientific research applications:
Biology: The compound’s boronate group can interact with biological molecules, making it useful in the development of enzyme inhibitors and probes for studying biological processes.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts, due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of (E)-3-hydroxy-2,3-dimethylbutan-2-yl hydrogen 2-ethoxyvinylboronate involves its interaction with molecular targets through its boronate and hydroxyl groups. The boronate group can form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition and molecular recognition. The hydroxyl group can participate in hydrogen bonding and other interactions, further enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-3-hydroxy-2,3-dimethylbutan-2-yl hydrogen 2-vinylboronate: Similar structure but lacks the ethoxy group, which affects its reactivity and solubility.
(E)-3-hydroxy-2,3-dimethylbutan-2-yl hydrogen 2-methoxyvinylboronate: Contains a methoxy group instead of an ethoxy group, leading to differences in steric and electronic properties.
Uniqueness
(E)-3-hydroxy-2,3-dimethylbutan-2-yl hydrogen 2-ethoxyvinylboronate is unique due to the presence of the ethoxy group, which enhances its solubility and reactivity compared to its analogs. This makes it a valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C10H21BO4 |
|---|---|
Molecular Weight |
216.08 g/mol |
IUPAC Name |
2-ethoxyethenyl-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C10H21BO4/c1-6-14-8-7-11(13)15-10(4,5)9(2,3)12/h7-8,12-13H,6H2,1-5H3 |
InChI Key |
LORSHZFHGTXUKR-UHFFFAOYSA-N |
Canonical SMILES |
B(C=COCC)(O)OC(C)(C)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



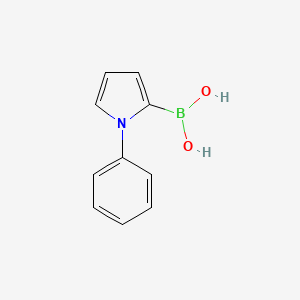
![[(8S,10S,13S,14S,16R,17R)-10,13,16-trimethyl-17-(2-methylsulfonyloxyacetyl)-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B13407923.png)
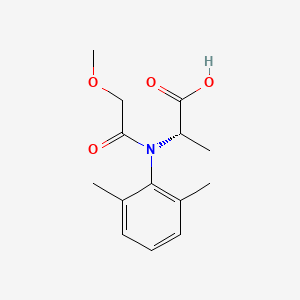
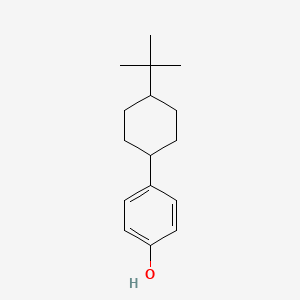
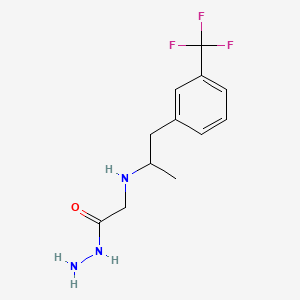
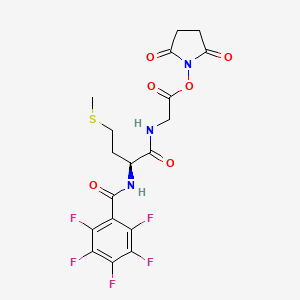
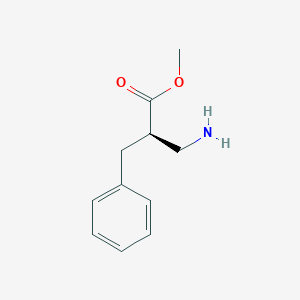
![Dicyclohexylazanium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B13407950.png)
